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Compound of Interest

Compound Name: H-Dab(Z)-OH

Cat. No.: B1501568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of H-Dab(Z)-
OH in Peptide Chemistry
H-Dab(Z)-OH is a non-proteinogenic amino acid derivative that serves as a critical building

block in the synthesis of peptides and peptidomimetics. Its structure, featuring a diaminobutyric

acid core with a benzyloxycarbonyl (Z or Cbz) protecting group on the gamma-amino group,

offers unique functionalities for chemists. The presence of a free alpha-amino group and a

carboxylic acid allows for its direct incorporation into peptide chains via standard solid-phase or

solution-phase synthesis protocols. The Z-group provides orthogonal protection to the side-

chain amine, enabling selective deprotection strategies that are crucial for creating complex

peptide architectures, such as branched or cyclic peptides.

The incorporation of H-Dab(Z)-OH into peptide sequences can impart desirable

pharmacological properties. The diaminobutyric acid moiety can introduce a positive charge at

physiological pH, potentially enhancing interactions with biological targets or improving cell

permeability. Furthermore, as a non-natural amino acid, it can increase the peptide's resistance

to enzymatic degradation, thereby extending its in-vivo half-life—a critical attribute for

therapeutic peptide development.
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The precise molecular characteristics of H-Dab(Z)-OH are fundamental to its application.

Stoichiometric calculations, analytical characterization, and experimental design all rely on

these accurate values.

Property Value Source(s)

Molecular Formula C12H16N2O4 [1][2][3]

Molecular Weight 252.27 g/mol [1][2][3]

Synonyms
N-gamma-Cbz-L-2,4-

diaminobutyric acid, Z-Dab-OH
[1][2][3]

CAS Number 62234-40-6 [1][2]

It is crucial to distinguish H-Dab(Z)-OH from its derivatives that may carry additional protecting

groups on the alpha-amino group, such as Fmoc-Dab(Z)-OH or Boc-Dab(Z)-OH, as these will

have significantly different molecular weights and applications in peptide synthesis workflows.

Experimental Workflow: Incorporation of H-Dab(Z)-
OH into a Peptide Sequence
The following diagram illustrates a generalized workflow for the incorporation of H-Dab(Z)-OH
into a peptide chain using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis

(SPPS).
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Caption: Generalized workflow for H-Dab(Z)-OH incorporation in SPPS.

Protocol: Molecular Weight Verification of H-Dab(Z)-
OH by Mass Spectrometry
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This protocol outlines a standard procedure for confirming the molecular weight of H-Dab(Z)-
OH using Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind these

steps is to ensure an accurate and unambiguous result.

Objective: To verify the molecular weight of an H-Dab(Z)-OH sample.

Materials:

H-Dab(Z)-OH sample

HPLC-grade Methanol

HPLC-grade Water

Formic Acid (for mass spectrometry)

Vials and micropipettes

Electrospray Ionization Mass Spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 1 mg of H-Dab(Z)-OH. The precision at this stage is

important for achieving a suitable concentration for analysis.

Dissolve the sample in 1 mL of a 50:50 methanol/water solution. This solvent system is

chosen for its ability to readily dissolve the analyte and its compatibility with the ESI-MS

interface.

Vortex the solution until the sample is completely dissolved. Complete dissolution is critical

to prevent clogging of the MS source and to ensure a homogenous sample for injection.

Perform a serial dilution to a final concentration of approximately 10 µg/mL. This

concentration is typically within the optimal range for ESI-MS, avoiding detector saturation

while providing a strong signal.
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Acidify the final solution with 0.1% formic acid. The addition of acid promotes the

protonation of the analyte ([M+H]+), which is the primary ion observed in positive mode

ESI-MS for compounds with amine groups.

Mass Spectrometer Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions. Calibration

ensures the mass accuracy of the measurement.

Set the instrument to positive ion detection mode. This is necessary to detect the

protonated molecule.

Set the mass range to scan from m/z 100 to 500. This range comfortably includes the

expected m/z of the protonated molecule.

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct

infusion is a simple and effective method for analyzing a pure compound.

Data Acquisition and Analysis:

Acquire the mass spectrum for a sufficient duration to obtain a stable signal and a good

signal-to-noise ratio.

Process the acquired spectrum to identify the major peaks.

Look for a peak corresponding to the protonated molecule [M+H]+. For H-Dab(Z)-OH, with

a molecular weight of 252.27, the expected m/z would be approximately 253.28 (252.27 +

1.007, the mass of a proton).

Also, look for other potential adducts, such as the sodium adduct [M+Na]+ at m/z ~275.26,

which can also help confirm the molecular weight.

Self-Validation: The presence of the [M+H]+ peak at the expected m/z, along with a clean

baseline and the potential presence of other expected adducts, provides a high degree of

confidence in the molecular identity of the sample.

Logical Relationships in H-Dab(Z)-OH Utilization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1501568?utm_src=pdf-body
https://www.benchchem.com/product/b1501568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The decision to use H-Dab(Z)-OH in a synthesis campaign is driven by a series of

interconnected considerations.

Caption: Decision logic for using H-Dab(Z)-OH in peptide synthesis.

Conclusion
H-Dab(Z)-OH is a valuable and versatile reagent for researchers in peptide chemistry and drug

development. Its well-defined molecular properties, combined with the strategic advantage of

its orthogonally protected side chain, enable the synthesis of complex and novel peptide

structures. A thorough understanding of its characteristics and the rationale behind its

experimental application, as outlined in this guide, is paramount for its successful

implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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